methyl 4-{2-[6-(cyclohexanesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate
Description
Methyl 4-{2-[6-(cyclohexanesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate is a heterocyclic compound featuring a fused triazolo-pyridazine core (Figure 1). This structure integrates a cyclohexanesulfonyl group at position 6, an acetamido linker at position 2, and a methyl benzoate ester at the para position of the phenyl ring.
Properties
IUPAC Name |
methyl 4-[[2-(6-cyclohexylsulfonyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6S/c1-32-20(28)14-7-9-15(10-8-14)22-18(27)13-25-21(29)26-17(23-25)11-12-19(24-26)33(30,31)16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRNNVJPIDFOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)S(=O)(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[6-(cyclohexanesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate hydrazine derivatives with ortho esters to form the triazolopyridazine coreThe final step involves esterification to introduce the methyl benzoate moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[6-(cyclohexanesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or the triazolopyridazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 4-{2-[6-(cyclohexanesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 4-{2-[6-(cyclohexanesulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamido}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound can be contextualized by comparing it to analogs in the triazolo-pyridazine, pyridazine, and benzoate ester families. Below is a detailed analysis:
Structural Analogues with Triazolo-Pyridazine Cores
- Compound 16 (N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide): Core: Triazolo[4,3-a]pyrazine fused system. Substituents: A phenoxyethyl group linked to an antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide). Key Differences: The pyrazine ring (vs. pyridazine) and the absence of a sulfonyl group. This compound exhibits antioxidant properties due to the phenolic moiety, whereas the target compound’s cyclohexanesulfonyl group suggests divergent pharmacokinetic or target-binding profiles .
- Compound from Scheme 99 (2-(Pyrazol-4-yl)benzo[d]imidazoles): Core: Benzoimidazole fused with pyrazole. Substituents: Pyrazole at position 2. Key Differences: The benzoimidazole core lacks the triazolo-pyridazine system, which is critical for π-π stacking interactions in enzyme binding.
Pyridazine and Isoxazole Derivatives with Benzoate Esters
- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Core: Pyridazine linked to a phenethylamino-benzoate. Substituents: Ethyl ester (vs. methyl in the target compound). Key Differences: The absence of a triazolo ring reduces conformational rigidity. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, which may delay prodrug activation .
- I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate): Core: Isoxazole-phenethoxy-benzoate. Substituents: Phenethoxy linker.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Structural Rigidity : The triazolo[4,3-b]pyridazine core in the target compound confers greater rigidity than pyridazine or isoxazole derivatives, likely enhancing target binding via reduced entropy loss .
- Prodrug Potential: The methyl benzoate group may hydrolyze in vivo to a carboxylic acid, a common prodrug strategy absent in ethyl ester analogs like I-6230 .
- Synthetic Flexibility : Analogous methods (e.g., Cs₂CO₃-mediated coupling, CuAAC) enable modular derivatization, suggesting pathways to optimize the target compound’s properties .
Q & A
Q. What synthetic strategies are recommended for constructing the triazolo-pyridazine core in this compound?
The triazolo-pyridazine scaffold can be synthesized via cyclization reactions involving hydrazine derivatives and pyridazine precursors. For example, Scheme 4 in outlines a pathway where ethyl 2-(benzamido)acetate derivatives react with 6-chloro-triazolo-pyridazine intermediates under basic conditions. Key steps include:
- Cyclization : Use of refluxing ethanol with catalytic triethylamine to promote ring closure.
- Sulfonation : Introducing the cyclohexanesulfonyl group via nucleophilic substitution, requiring anhydrous conditions and a sulfonyl chloride derivative .
- Amide Coupling : The final acetamido-benzoate moiety is typically attached using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane or DMF .
Q. What safety protocols are critical when handling this compound?
Based on structurally related triazolo-pyridazines ( ):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust.
- Storage : Store in a sealed container at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Spill Management : Avoid dry sweeping; use ethanol-moistened absorbent pads and dispose as hazardous waste .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming the acetamido linkage (δ ~2.5–3.5 ppm for CHCO) and aromatic protons (δ ~7.5–8.5 ppm). reports similar compounds analyzed via 300 MHz NMR in CDCl .
- IR Spectroscopy : Look for carbonyl stretches (C=O at ~1680–1720 cm) and sulfonyl S=O bands (~1350 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the triazolo-pyridazine core?
Optimization strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) enhance cyclization efficiency, as noted in for nitroarene reductive cyclizations .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions during sulfonation .
- Temperature Control : Gradual heating (60–80°C) prevents decomposition of thermally labile intermediates .
- Purification : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures .
Table 1 : Comparison of Synthetic Conditions for Triazolo-Pyridazine Derivatives
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, reflux | 45–60% | |
| Sulfonation | Cyclohexanesulfonyl chloride, DMF, 0°C | 70–85% | |
| Amide Coupling | EDC, HOBt, DCM, rt | 80–90% |
Q. How can computational modeling resolve contradictions in reactivity data?
- Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps in sulfonation or cyclization. For example, highlights the use of computational methods to predict regioselectivity in nitroarene reactions .
- Molecular Dynamics (MD) : Simulate solvation effects to optimize solvent choice for coupling reactions.
- Docking Studies : Predict binding affinities if the compound targets enzymes (e.g., kinases), guiding structural modifications .
Q. What strategies address discrepancies in spectroscopic data between synthetic batches?
- Repeat Analysis : Confirm NMR/IR results using fresh samples dissolved in deuterated solvents.
- X-ray Crystallography : Resolve ambiguous stereochemistry; used crystallography to validate hex-5-enoate derivatives .
- Cross-Validation : Compare with literature data for analogous triazolo-pyridazines (e.g., ’s H NMR δ values) .
Q. How can metabolic stability be assessed in preclinical studies?
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- CYP450 Inhibition Screening : Use fluorogenic substrates to evaluate interactions with cytochrome P450 enzymes.
- Pharmacokinetic Profiling : Measure plasma half-life (t) and clearance rates in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
